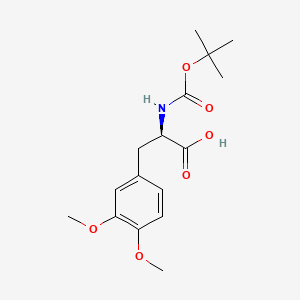

Boc-3,4-dimethoxy-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWMFTMMXMHMHB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660673 | |

| Record name | N-(tert-Butoxycarbonyl)-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218457-71-7 | |

| Record name | N-(tert-Butoxycarbonyl)-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-3,4-dimethoxy-D-phenylalanine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical, chiral amino acids is a cornerstone of innovation. These specialized building blocks allow for the synthesis of peptides and peptidomimetics with enhanced stability, novel conformations, and improved pharmacological profiles. Among these, Boc-3,4-dimethoxy-D-phenylalanine stands out as a particularly valuable reagent. The D-configuration of the alpha-carbon can impart resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics. Furthermore, the 3,4-dimethoxy substitution on the phenyl ring offers unique opportunities for modulating receptor interactions and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group is a robust and well-established choice for the protection of the alpha-amino group, compatible with a wide range of peptide synthesis strategies. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound, intended to serve as a valuable resource for professionals in the field.

Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 218457-71-7 | [1] |

| Molecular Formula | C₁₆H₂₃NO₆ | [1] |

| Molecular Weight | 325.36 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | ~142-146 °C (estimated) | Based on (S)-Boc-3,4-dimethoxy-β-Phe-OH[2] |

| Solubility | Soluble in ethyl acetate, ethanol, DMF; Insoluble in water, petroleum ether | Based on Boc-D-phenylalanine |

| Purity (typical) | ≥98% (HPLC) | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the protection of the amino group of 3,4-dimethoxy-D-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride). The following protocol is a robust and scalable method adapted from established procedures for the Boc-protection of phenylalanine and its derivatives[3].

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-dimethoxy-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

2N Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Methanol

-

Chloroform

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxy-D-phenylalanine (1 equivalent) in 1,4-dioxane.

-

Add 1N NaOH solution and stir the mixture vigorously for 20 minutes in an ice bath.

-

Slowly add Boc anhydride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir overnight at room temperature.

-

Acidify the reaction mixture to a pH of 2-3 by the dropwise addition of 2N KHSO₄ solution.

-

Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Extract the aqueous residue three times with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a methanol/chloroform gradient to obtain pure this compound.

Causality Behind Experimental Choices:

-

The use of a biphasic solvent system (dioxane/water) with a base (NaOH) facilitates the deprotonation of the amino group, making it nucleophilic for the attack on the Boc anhydride.

-

Acidification is necessary to protonate the carboxylate, making the product extractable into an organic solvent.

-

Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Spectroscopic and Chromatographic Analysis

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectroscopic and chromatographic profiles. While experimental spectra for this specific compound are not widely published, the data presented are based on established principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for this compound are provided below.

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | s | 9H | (CH₃)₃C- (Boc group) |

| ~3.00-3.20 | m | 2H | β-CH₂ |

| ~3.85 | s | 6H | Ar-OCH₃ |

| ~4.30-4.50 | m | 1H | α-CH |

| ~5.00 | d | 1H | NH |

| ~6.70-6.90 | m | 3H | Ar-H |

| ~10.0-12.0 | br s | 1H | COOH |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~28.5 | (CH₃)₃C- (Boc group) |

| ~37.5 | β-CH₂ |

| ~55.0 | α-CH |

| ~56.0 | Ar-OCH₃ |

| ~80.0 | (CH₃)₃C - (Boc group) |

| ~111.0-122.0 | Ar-CH |

| ~129.0 | Ar-C (quaternary) |

| ~148.0-149.0 | Ar-C-OCH₃ (quaternary) |

| ~156.0 | C=O (Boc group) |

| ~175.0 | C=O (Carboxylic acid) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Characteristic IR Peaks (Predicted):

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (carbamate) |

| ~2980, 2930 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend |

| ~1250, 1030 | C-O stretch (methoxy) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected ions would be:

-

[M+H]⁺: m/z ≈ 326.16

-

[M+Na]⁺: m/z ≈ 348.14

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Chiral HPLC is the standard method for determining the enantiomeric purity of this compound.

Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Ristocetin A) or a polysaccharide-based CSP.

-

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer, often with a small amount of an acidic or basic additive to improve peak shape. The exact composition will need to be optimized for the specific column used.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 210-280 nm.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Room temperature or controlled at a specific temperature (e.g., 25 °C).

The goal is to achieve baseline separation of the D- and L-enantiomers, allowing for accurate quantification of the enantiomeric excess (ee).

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with a mild acid, typically trifluoroacetic acid (TFA).

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the C-terminal amino acid is anchored to a solid support (resin). The peptide chain is then elongated by the sequential addition of N-protected amino acids. The cycle for each amino acid addition involves two key steps:

-

Deprotection: The N-terminal protecting group (in this case, Boc) of the resin-bound peptide is removed.

-

Coupling: The next N-protected amino acid (e.g., this compound) is activated and coupled to the newly freed N-terminus of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any side-chain protecting groups are removed.

Protocol: Incorporation into a Peptide Chain via SPPS (Boc Chemistry)

-

Resin Swelling: Swell the resin (e.g., Merrifield resin with the first amino acid attached) in a suitable solvent like dichloromethane (DCM).

-

Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the N-terminal Boc group.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM.

-

Coupling:

-

In a separate vessel, pre-activate this compound (3-5 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in a solvent like DMF or NMP.

-

Add the activated amino acid solution to the neutralized resin and agitate to facilitate coupling.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat steps 2-5 for each subsequent amino acid in the sequence.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area.

References

-

Amerigo Scientific. Boc-3,4-dimethoxy-L-phenylalanine. [Link]

-

Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of some novel dipeptide and their derivatives. Der Pharma Chemica, 3(3), 174-188. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Boc-3,4-dimethoxy-D-phenylalanine

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of N-(tert-Butoxycarbonyl)-3,4-dimethoxy-D-phenylalanine (Boc-3,4-dimethoxy-D-phenylalanine). This valuable, non-natural amino acid serves as a critical chiral building block in the development of advanced pharmaceutical agents, including peptidomimetics and enzyme inhibitors. The narrative is structured to deliver not only a step-by-step protocol but also the underlying chemical principles and field-proven insights essential for successful synthesis. We will begin by addressing the procurement or asymmetric synthesis of the core D-amino acid and then delve into a detailed, optimized protocol for the crucial N-terminal Boc protection. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible synthetic strategy.

Introduction and Strategic Overview

This compound is a protected form of a D-phenylalanine analog. The D-configuration imparts resistance to enzymatic degradation in biological systems, a highly desirable trait in peptide-based therapeutics. The 3,4-dimethoxy substitution on the phenyl ring allows for further functionalization and modulates the electronic and steric properties of the molecule. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[][2]

The synthesis of this target molecule can be logically dissected into two primary stages:

-

Acquisition of the Chiral Core: Obtaining the enantiomerically pure 3,4-dimethoxy-D-phenylalanine.

-

Amine Group Protection: The introduction of the Boc group onto the N-terminus of the amino acid.

While the asymmetric synthesis of D-amino acids is a complex field involving advanced biocatalytic[3][4][5] or chemical-catalytic methods, 3,4-dimethoxy-D-phenylalanine is commercially available from specialized suppliers. This guide will therefore focus on the second stage: a highly reliable and optimized protocol for the Boc protection, a critical transformation that is broadly applicable.

Overall Synthetic Workflow

The workflow begins with the commercially available or previously synthesized D-amino acid, which then undergoes N-terminal protection using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This is followed by a carefully designed aqueous work-up and purification sequence to yield the final product in high purity.

Caption: High-level workflow for the synthesis of this compound.

The Chemistry of Boc Protection: Mechanism and Rationale

The protection of an amino group as its tert-butyl carbamate (Boc) derivative is a fundamental transformation in organic synthesis. The reagent of choice is di-tert-butyl dicarbonate, commonly known as Boc anhydride or (Boc)₂O.

Mechanism: The reaction proceeds via nucleophilic attack of the free amino group of 3,4-dimethoxy-D-phenylalanine on one of the electrophilic carbonyl carbons of (Boc)₂O. This reaction is conducted in the presence of a base. The base serves a dual purpose: it deprotonates the ammonium group of the zwitterionic amino acid to generate the more nucleophilic free amine, and it neutralizes the acidic proton of the resulting carbamic acid intermediate. The unstable mixed anhydride intermediate then collapses, releasing the stable byproducts carbon dioxide and tert-butanol, driving the reaction to completion.

Caption: Simplified mechanism of N-Boc protection using (Boc)₂O.

Causality Behind Experimental Choices:

-

Reagent: (Boc)₂O is preferred due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during work-up.[]

-

Solvent System: A mixed solvent system, typically an organic solvent like acetone, dioxane, or THF with water, is employed.[6] This is crucial for dissolving both the polar amino acid starting material and the nonpolar (Boc)₂O.

-

Base Selection: A mild base such as sodium bicarbonate, sodium hydroxide, or triethylamine (Et₃N) is used.[6] The choice of base can influence reaction rate and side reactions. For this protocol, we utilize triethylamine in an acetone/water system, which provides excellent results with high yields.[6]

-

Temperature Control: The reaction is typically run at room temperature. While slightly elevated temperatures can increase the rate, they also risk degradation of the (Boc)₂O reagent. Maintaining a consistent temperature ensures a clean and efficient reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, extraction, and purification to ensure a high-purity final product.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) | Notes |

| 3,4-dimethoxy-D-phenylalanine | 225.24 | 2.25 g | 10.0 | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.40 g | 11.0 | 1.1 equivalents, solid or liquid |

| Triethylamine (Et₃N) | 101.19 | 1.52 mL | 11.0 | 1.1 equivalents, d=0.726 g/mL |

| Acetone | 58.08 | 20 mL | - | Reagent grade |

| Deionized Water | 18.02 | 20 mL | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | For extraction |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | For acidification |

| Saturated Sodium Chloride (Brine) | - | ~20 mL | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5-10 g | - | For drying |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,4-dimethoxy-D-phenylalanine (2.25 g, 10.0 mmol) in a mixture of acetone (20 mL) and water (20 mL). Stir vigorously at room temperature (20-25°C).

-

Basification: To the stirring suspension, add triethylamine (1.52 mL, 11.0 mmol) dropwise. Continue to stir for 10-15 minutes. The suspension should become a clear, homogeneous solution as the amino acid salt forms.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the reaction mixture in one portion. If using liquid (Boc)₂O, add it dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 Dichloromethane:Methanol. The product spot should be significantly less polar than the starting amino acid.

-

Solvent Removal: Once the reaction is complete, transfer the mixture to a rotary evaporator and remove the acetone under reduced pressure at a bath temperature of 30-40°C.

-

Aqueous Work-up - Initial Wash: Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of 1 M HCl. The product will precipitate out as a white solid or oil. Verify the pH using pH paper.

-

Extraction of Product: Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL). The product will move into the organic phase. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Isolation and Purification: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product, which may be a white solid or a thick oil. The product can be further purified by recrystallization from an ethyl acetate/hexane solvent system.[7] An expected yield is typically in the range of 85-95%.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Appearance: White to off-white crystalline solid.[8]

-

Molecular Formula: C₁₆H₂₃NO₆

-

Molecular Weight: 325.36 g/mol

-

¹H NMR (in CDCl₃): Peaks corresponding to the tert-butyl group (~1.4 ppm, 9H), the methoxy groups (~3.8 ppm, 6H), the aromatic protons, and the protons of the amino acid backbone.

-

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ or [M+Na]⁺.

-

Optical Rotation: A specific rotation value confirming the D-enantiomeric configuration.

Safety and Troubleshooting

-

Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Triethylamine and hydrochloric acid are corrosive. (Boc)₂O can be an irritant.

-

Troubleshooting:

-

Incomplete Reaction: If TLC shows significant starting material remaining after 4 hours, an additional small portion of (Boc)₂O and base can be added, and the reaction can be stirred overnight. Ensure the starting amino acid was fully dissolved after basification.

-

Product Oiling Out: During acidification, if the product separates as an oil instead of a solid, ensure thorough extraction with ethyl acetate. The oil will solidify upon complete removal of the solvent under high vacuum. Seeding with a small crystal can induce crystallization.[7]

-

Low Yield: Low yields can result from incomplete extraction. Ensure the pH is correctly adjusted to 2-3 before extraction, as the product is more soluble in the organic phase in its protonated carboxylic acid form.

-

Conclusion

This guide provides a detailed, reliable, and scientifically-validated protocol for the synthesis of this compound. By explaining the rationale behind each step—from the choice of reagents to the specifics of the work-up procedure—this document equips researchers with the necessary knowledge to reproduce this synthesis with high yield and purity. The successful application of this protocol will facilitate the development of novel peptides and other complex molecules for a wide range of applications in medicinal chemistry and drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Péter, A., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Retrieved from [Link]

- Google Patents. (2005). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. Retrieved from [Link]

-

Zhou, Y., Wu, S., & Li, Z. (2017). One-Pot Enantioselective Synthesis of d-Phenylglycines from Racemic Mandelic Acids, Styrenes, or Biobased l-Phenylalanine via Cascade Biocatalysis. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2022). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2004). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide derivatives of biological interest. Der Pharma Chemica. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]

-

ACS Publications. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Retrieved from [Link]

-

National Institutes of Health. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]

-

MDPI. (2022). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Retrieved from [Link]

-

Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]

-

Yale University. (n.d.). Publications | The Miller Group. Retrieved from [Link]

Sources

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

An In-Depth Technical Guide to Boc-3,4-dimethoxy-D-phenylalanine: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-butoxycarbonyl-3,4-dimethoxy-D-phenylalanine (Boc-3,4-dimethoxy-D-phenylalanine) is a non-natural, protected amino acid that serves as a critical chiral building block in the design and synthesis of novel peptide-based therapeutics and complex small molecules. The incorporation of this D-enantiomer, with its sterically influential dimethoxy-substituted phenyl ring, offers medicinal chemists a powerful tool to enhance metabolic stability, modulate conformational properties, and improve the pharmacological profiles of drug candidates. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, in-depth analytical characterization methodologies, and a discussion of its applications in modern drug development, grounded in established scientific principles. While a dedicated CAS number for the D-enantiomer is not widely indexed, this document compiles essential technical information based on its L-counterpart and analogous D-amino acid derivatives.

Introduction: The Strategic Advantage of Non-natural D-Amino Acids

In the realm of peptide and small molecule drug design, the use of non-natural amino acids has become a cornerstone for overcoming the inherent limitations of their natural L-counterparts, such as rapid enzymatic degradation and limited structural diversity. This compound emerges as a particularly valuable reagent. The N-terminal tert-butoxycarbonyl (Boc) protecting group is a standard in solid-phase peptide synthesis (SPPS), ensuring controlled and sequential peptide chain elongation. The D-configuration of the chiral center provides resistance to proteolysis, thereby increasing the in vivo half-life of peptide drug candidates. Furthermore, the 3,4-dimethoxy substitution on the phenyl ring introduces unique electronic and steric properties that can be exploited to fine-tune receptor binding affinity and specificity.

Physicochemical Properties and Handling

| Property | Value | Source |

| CAS Number | 127095-97-0 (for L-enantiomer) | [1] |

| Molecular Formula | C16H23NO6 | [2] |

| Molecular Weight | 325.36 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in organic solvents such as ethyl acetate, ethanol, and DMF; insoluble in water and petroleum ether. | [4] |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | [4] |

Handling and Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and ensure adequate ventilation. While specific toxicity data is not available, it is prudent to handle it as a potentially harmful substance. In case of contact with eyes or skin, rinse immediately with plenty of water.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound follows a well-established procedure for the N-protection of amino acids. The following protocol is adapted from standard methods for the synthesis of Boc-protected amino acids.[4][5]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Dissolution: In a round-bottom flask, dissolve 3,4-dimethoxy-D-phenylalanine (1 equivalent) in a 1:1 mixture of a suitable organic solvent (e.g., dioxane or THF) and water containing a base such as sodium hydroxide (2.2 equivalents).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is no longer detectable.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of a dilute acid, such as 10% HCl or KHSO4 solution. This will precipitate the Boc-protected amino acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane) to afford the pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a specific spectrum for the D-enantiomer is not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the dimethoxy groups will appear as singlets around 3.8 ppm. The aromatic protons on the phenyl ring will be observed in the range of 6.7-6.9 ppm. The α- and β-protons of the amino acid backbone will appear as multiplets in the region of 3.0-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the Boc group around 155 ppm and the carboxylic acid carbonyl at approximately 175 ppm. The quaternary carbon of the Boc group will be around 80 ppm, and the methyl carbons at about 28 ppm. The methoxy carbons will resonate around 56 ppm. The aromatic carbons will appear in the 110-150 ppm region, and the α- and β-carbons of the amino acid backbone will be in the 35-55 ppm range.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method is typically employed.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a standard mobile phase.

-

Detection: UV detection at a wavelength of 254 nm or 280 nm is suitable for detecting the aromatic ring.

-

Expected Outcome: A single, sharp peak indicates a high degree of purity. The retention time will depend on the specific HPLC conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Expected Mass: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 326.16. In negative ion mode, the [M-H]⁻ ion would be at m/z 324.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Peptide-Based Therapeutics

The primary application of this compound is in the synthesis of peptide-based drugs.[6] The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of peptides by making them resistant to degradation by proteases.[7] This leads to a longer in vivo half-life and improved pharmacokinetic properties. The 3,4-dimethoxy-phenyl side chain can also introduce conformational constraints and participate in specific interactions with biological targets, potentially increasing potency and selectivity.

Small Molecule Synthesis

Beyond peptides, this compound can serve as a chiral precursor for the synthesis of complex small molecules with defined stereochemistry. The amino acid backbone provides a versatile scaffold for the introduction of various functional groups.

Signaling Pathway Modulation

Derivatives of phenylalanine are known to be involved in various biological signaling pathways. While the direct signaling role of this compound is not established, its incorporation into bioactive peptides or small molecules can be used to modulate the activity of specific receptors or enzymes. For example, substituted phenylalanine derivatives have been used in the development of enzyme inhibitors and receptor antagonists.

Workflow for Incorporation into Peptide Synthesis

Caption: A simplified workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a specialized and highly valuable chiral building block for the synthesis of advanced therapeutic agents. Its unique combination of a D-amino acid configuration and a dimethoxy-substituted aromatic side chain provides a powerful strategy for enhancing the metabolic stability and fine-tuning the pharmacological properties of peptide and small molecule drug candidates. While the availability of a specific CAS number and extensive experimental data for the D-enantiomer is limited in the public domain, the well-established chemistry of its L-counterpart and other Boc-protected amino acids provides a solid foundation for its synthesis, characterization, and application in cutting-edge drug discovery programs. The continued exploration of such non-natural amino acids will undoubtedly fuel the development of the next generation of targeted and effective medicines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. (n.d.). Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

- Rochais, C., Rault, S., & Dallemagne, P. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry.

-

Aapptec. Boc-D-Phe-OH. (n.d.). Retrieved from [Link]

- Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Org. Synth.2017, 94, 358-371.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Retrieved from [Link]

- Schmidt, F., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. ACS Infectious Diseases, 8(3), 579-591.

- Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.

-

HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. (n.d.). Retrieved from [Link]

-

Aapptec. Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. (n.d.). Retrieved from [Link]

- Statz, A. R., & Messersmith, P. B. (2009). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Methods in enzymology, 464, 179–196.

- Al-Hadedi, A. A. M., & G. Al-Sharabi, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(31), 18365–18385.

- Bobylev, A. G., et al. (2021). Enantiomeric Peptide D3 Designed for Alzheimer's Disease Treatment Dynamically Interacts with Membrane-Bound Amyloid-β Precursors. Journal of medicinal chemistry, 64(22), 16464–16479.

Sources

- 1. BOC-3,4-DIMETHOXY-L-PHENYLALANINE | 127095-97-0 [chemicalbook.com]

- 2. (S)-Boc-3,4-dimethoxy-b-Phe-OH = 98.0 HPLC 499995-84-5 [sigmaaldrich.com]

- 3. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. All - d - Enantiomeric Peptide D3 Designed for Alzheimer's Disease Treatment Dynamically Interacts with Membrane-Bound Amyloid-β Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic Acid

Abstract

(R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid, commonly known as Boc-D-3,4-dimethoxyphenylalanine, is a non-canonical, protected amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. Its unique structure, featuring a dimethoxy-substituted phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block for the design of novel peptides and peptidomimetics. The Boc group provides essential N-terminal protection, enabling controlled, stepwise peptide chain elongation while preventing unwanted side reactions. The dimethoxy functionality on the aromatic ring can modulate the electronic properties, lipophilicity, and binding interactions of the resulting molecule, offering a strategic tool for optimizing the pharmacological profiles of therapeutic candidates. This guide provides an in-depth analysis of the compound's structure, physicochemical properties, a detailed synthesis protocol with mechanistic considerations, its applications in drug development, and essential safety and handling guidelines for laboratory use.

Introduction: The Strategic Role in Synthesis

In the landscape of modern drug discovery and peptide chemistry, the use of unnatural or modified amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. (R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid fits squarely into this category. It is a derivative of D-phenylalanine, a stereoisomer of the natural L-phenylalanine, which can confer resistance to enzymatic degradation in biological systems.

The primary utility of this compound stems from the presence of the tert-butyloxycarbonyl (Boc) group . This acid-labile protecting group effectively "shields" the alpha-amino group of the amino acid.[][2] This protection is a critical prerequisite for its use in solid-phase or solution-phase peptide synthesis. By preventing the nucleophilic amino group from participating in unintended reactions, the Boc group ensures that coupling reactions occur exclusively at the C-terminal carboxylic acid, allowing for the precise and sequential assembly of a peptide chain. The choice of the Boc group is strategic; its removal is typically achieved under mild acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the conditions used for cleaving other common protecting groups, thereby enabling complex synthetic strategies.[3]

Chemical Structure and Identifiers

The molecular architecture consists of a propanoic acid backbone, a 3,4-dimethoxybenzyl side chain at the C3 position, a Boc-protected amino group at the C2 position, and an (R)-stereochemical configuration at the chiral center.

Caption: 2D Structure of the title compound.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [] |

| Synonyms | Boc-D-Phe(3,4-Dimethoxy)-OH, Boc-3,4-dimethoxy-D-Phe-OH, BOC-D-3,4-DIMETHOXYPHENYLALANINE | [] |

| CAS Number | 218457-71-7 | [] |

| Molecular Formula | C₁₆H₂₃NO₆ | [4][5] |

| Molecular Weight | 325.36 g/mol | [5] |

| InChI Key | ADWMFTMMXMHMHB-LLVKDONJSA-N | [] |

Physicochemical Properties

The physical and chemical characteristics of a synthetic building block are critical for its proper handling, storage, and application in experimental workflows.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Pale white solid | [] |

| Purity | Typically ≥ 98% (Chiral HPLC) | [] |

| Predicted Boiling Point | 482.7 ± 45.0 °C | [] |

| Predicted Density | 1.176 ± 0.06 g/cm³ | [] |

| Storage Conditions | Store at 2-8 °C, sealed in a dry environment | [] |

Synthesis and Mechanistic Insights

The synthesis of (R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid is most commonly achieved through the N-terminal protection of the parent amino acid, (R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Principle of Synthesis

The core of the synthesis is the reaction between the free amino group of the starting material and di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This reaction is typically performed in a mixed solvent system (e.g., 1,4-dioxane and water) with a mild base like sodium hydroxide or sodium bicarbonate.[3][6] The base serves two purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the acidic byproducts of the reaction. The Boc group is stable under these basic conditions but can be readily cleaved later with acid, providing the necessary orthogonality for peptide synthesis.

Caption: General workflow for Boc-protection synthesis.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for the Boc protection of amino acids.[3][6]

-

Dissolution: In a round-bottomed flask, dissolve 1.0 equivalent of (R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution. Stir vigorously until a clear solution is obtained.

-

Addition of Boc Anhydride: Cool the solution in an ice bath (0-5 °C). Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in a small amount of 1,4-dioxane, dropwise to the stirring solution over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approximately 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane. Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to a pH of 2-3 by the slow addition of a cold aqueous solution of potassium hydrogen sulfate (KHSO₄) or dilute HCl. A white precipitate of the product should form.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers and wash sequentially with water and then a saturated sodium chloride (brine) solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude solid can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield the pure (R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid as a pale white solid.[][3]

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in the synthesis of peptides and peptidomimetics.[2]

-

Peptide Synthesis: It is incorporated into peptide chains using standard coupling reagents (e.g., HOBT/HBTU, DIC/DMAP). Its D-configuration is particularly useful for creating peptides with increased resistance to proteolysis, thereby extending their in vivo half-life.

-

Medicinal Chemistry: The 3,4-dimethoxyphenyl moiety is a bioisostere for other functional groups and can be used to probe structure-activity relationships (SAR). The methoxy groups can influence hydrogen bonding, molecular conformation, and lipophilicity, which are critical parameters for drug-receptor interactions and pharmacokinetic properties.[7] It serves as a key intermediate in synthesizing pharmaceuticals, particularly for drugs targeting neurological disorders or in cancer research.[2]

-

Drug Discovery: Derivatives of this amino acid have been explored in the development of novel therapeutics. For example, propanoic acid derivatives with aryl groups are investigated as agonists for G protein-coupled receptors (GPR40).[8]

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar Boc-protected amino acids and propanoic acid derivatives provide a reliable basis for handling procedures.[9][10]

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed (H302).[10]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. When handling the powder, use a fume hood or ensure adequate ventilation to avoid inhaling dust.[9][10]

-

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically between 2-8 °C.[]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases (in conditions that would cleave the Boc group).[9]

Conclusion

(R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid is a sophisticated and highly valuable chemical tool for researchers in peptide science and drug discovery. Its well-defined structure, featuring a strategically placed and readily removable protecting group, allows for its seamless integration into complex synthetic pathways. The D-chiral nature and the electronically distinct dimethoxy-phenyl side chain provide medicinal chemists with a powerful component to modulate the biological and physical properties of target molecules. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- BOC Sciences. (n.d.). Boc-3,4-Dimethoxy-D-Phenylalanine. Retrieved from BOC Sciences Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrlYJTKpr4pkqNBijaMDPOvaiESi3vcIgrdLRI1EPgz535ZrE3usbAADZpyfttLhdDPTOWK6-Ku-XA5Vk0MLTATSfHoEVbCE1WP7brmQZVgqF-yqNmF3U8v6ZCy0zkA5LUAy9j-D-HB7t2-nZKkpO9JqpHuipbxAILmGrcIXf67s-TUi82D4Iq1z0BQBydHxiy08B9Qydq]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549481, (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZDhWPo6kmLLqtk9xN-U1aFqC4t4Q6bCaVxFxX3XMU6umym6KczJQdHwSfotU31TO0woaS0zt7Vs2C0OSjHk4N_WRFjkk1qGFdvDGI3qg_zQsHwkZw6aLdDXgjDlyVgcu07O18--3XCTI7BQY=]

- Chem-Impex International. (n.d.). Boc-(2R,3R-3-amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid. Retrieved from Chem-Impex Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYL-4NZhLKXBoBN50DvILcZY3s7Fw2mRS7EI7WrF-Q4-vAB-icbSJTxDsRJPAPunQdSF-vUYh-mgOLLm9OUPLe4EX9mC8dnRGRRUM1l8YZxNmVsvSPChWrO43VFcrC9Gy1Xh0=]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44784802, Boc-D-3,4-dimethoxyphenylalanine. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnrTrlMPDirnK5bHLMtkhei_JqXPdfiIyC_Cz7rJUKJy_m9QCvUsC4xVH-iJX_37rH4-VABU4DXqU6ndoguiWxwNwAb38yeBPfbSbi3hyIoKmVaSI1GvBbxMrp8JlF2m5J9VjIYWWmonrDanlepM2-t7PhSyrewrnSQVubKle7m_u96ac8]

- MedChemExpress. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid. Retrieved from MedChemExpress Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCxoNC3vQtCPYzIUeDcBsGvsbIZcdzV92M7W0ZuDwpfDAnt6DH1JN4SQQ7ejbDwibPcYDFg4yCumvxbEwZegnnx_RDLdpa4wU3OMWRrdbgqJJYoczGbfpKROdlSgl0FMadgaMSemSm22Xn71GhhhS5XcWmGGikdBLg_vRSvgewDxKx7UqyTMdrEAyCUXBH7T_nPWjzz43TPIqviawBC5Pi]

- Université du Luxembourg. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid. PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTQeP_Ec6upZT9krkXKNCkz3vtqDXDCbZ3OmEZ5XN-IrJaz3wHSDbWqPWIhruygtt1Mi9z8vu6dZFPGA_6k5CqjZd4jWRKvQhtO9iDeGStbFwdUFlAEN4xFBRwJt5FN3qahvOSv9NMicf2n4BvMg==]

- Synblock Inc. (n.d.). CAS 1260596-57-3 | (R)-2-(Tert-butoxycarbonylamino-methyl)-3-(3-methoxy-phenyl)-propionic acid. Retrieved from Synblock Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHun64G5uoDXOi44EGBBz-RIZ8DF9pLdo0EFxZJNm10vKNHMeZt7ZThe0Ocvd7afm1Sd7CGqpWkv-omtcFKc6SmML3DHDsLtZHyOj05hNDCGvDshInI1BGaAxL6hrf-XuokGUaRPh-HCKE3C19JNA==]

- MedChemExpress. (2024). Safety Data Sheet for 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid. MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdFcE86VBivdWLtw-rdB-sTmWTVqv46eRKK8RWFucUjdgD9QkmTrBWCbfxU4hy38DZjNjjp8pd8b7rLFv4JW2t2TsUkriprleCRSH1DXcxz_M3XkUOLWVB2UtQqyG9WTXbT2JzDwsU2MS9goz82ib_N7sGhWW4iQqPe24hdO9APuxC6CzZtZ2W5koxROGZXCFnbvVuYzQ50Im-0iyFlhBU6z1aZWJEE_dXT6fVo6BO05m3mNy4]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75019, 3-(3,4-Dimethoxyphenyl)propionic acid. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEer8sbfa81jwddY2r2U4DSNsdEUhrwOVAIDykUnq_0xXagdKa8MBujHoJLh81mrvIp2yRfUzQ-0nEZUfzYTq6DG-d5p3b87EVbU_o0uiQ8qapGcNvfOZup74t9bx7iBNl7IDg_oZMe7ME2LvfzXMbmDmKrB-jpJ4-b9g2VQlbOWN4a-DlSsdiaAiY=]

- Sigma-Aldrich. (n.d.). 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid. Retrieved from Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyYDlgSgImMtDZgrjTqOTYpF2q8RIhatyphzRINuUMSTFt1ZgVL9YkEK_PIupCUS6FULdj-HNc-vVCYrQ9ZlXUndeH0cBmgsCMQiEyeGnsvxF1HN9Z67XOQ5kNrBm3W9kBSm02MAkg5QT2uBgLO-9q2_bm5W2GzT-MGfU8Ejm7XokZ-zHqT1iPlR7ZJj2uKXWP3IYqNCr2wm2w1w==]

- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvl3jeH9ilYk9-o3uPH-Su6o0e2ilgMcrUZOx1D1sZAZBrKlQar-N6JXaSQsuCPrnkT36zkzRKSX3bh5XUkQ1RdD5VUtWftB_Nxuo1zh4EpHeC1Jiev7bmM8E4RQtajOuDao3pTq1new==]

- Der Pharma Chemica. (n.d.). Synthesis and characterization of a dipeptide compound. Scholars Research Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTYtoucn7CbsPrPtk-sy61IG5rS8FZccqCXrCONeHH1RhBgQ5mTWJ_x5n_S0cPSh8wl0T6GYxRfqO7pIiB88JWbpELuV_Ozn03acNReEpOTIAAZanhsOFnDVb08V2V-bvzJe_ZxyfuYw4dgqbIIbHkeEc7ZmGX94BR14_otslAHgmM8D_dPni9QpuaAF2nvxOy4hsbp04EgIRROhHvAhU68Jr5KrPGQCdBca-MdyfOY9AnX_0DxKywr_gK3Cpk9UQ2ff2FJe6-TYRPyfzW]

- Sigma-Aldrich. (2024). Safety Data Sheet for Propionic acid. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH38zMIpmwvxw82vvKZ0Wn_LwDssiAwjChlqRCDgfBavyNf1CCmyzDLsp7yPLEDR3aXyXoac9qZSbSkvnVadwFFh3wbpVYuIHStd1yCP1RAC6oErXYD_w9v4QfpXYx39Zfu04P0eDBEJ5RFI4=]

- Fisher Scientific. (2023). Safety Data Sheet for Propionic acid. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDjrSWoaOch7poNenjs6ChxSJQqsKXaS-x3hlyGATItMWe39UTn3gZWbLRzsPyIK2Vy1UZeYxCeooRuD27YMQ6fYDTcIX0P9tfckyoGDqeOjrpa0bq8SYfS4UGyoMyEBxHmA5G_rzZkhPLqPhSwswb5J_mXy26eFSj1kjjvxH0RgWy_KgsfP5xnQbAzok=]

- MedChemExpress. (n.d.). (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propionic acid. Retrieved from MedChemExpress Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVQcInACjFJDgy0I-17WaIa-_Ieg-AqCtnD6YHU1U-q7ExpB-oxwUvhmL0o62efbxVIOClaD39Cm0Hr7xJFH8i6a9WeiB2m8TJN8jc7A8wbRrK8ytMOeUpW3w9ZFFZhWPZU-MwF7OGJy0u7_BMAiFsm9GmqgR5cmAMUrtVs--IR7dgbe4wuUlQie5MNfh7UEq1oJd0GCHCzBSR7a_hFT1tyQ==]

- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2A6OZD_MvLLypntj0PbiTZpx4tSoHJCKrI--pIAxrq6S0Rebf-2kJYdAR5L99yCLCwxi7uqtfoKrH2zcxfqaQOIW1BtkHdi0Sh0S8ir2VXd0VmovffH6nywREB1bQ9NFhCwlXmA==]

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-(3,4-Dimethoxyphenyl)propionic acid. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDCGOCa4GfUVmj8Dys1hHC78HvWYJ1QppZDAnh5VPM0MSM85v2bz_eqidgKnmoz7lpk0tjRqQ8kwSeeIGywxaLkgV4oXbNF5Dr6nf6fNx6eDb7nLH4oX_S6A8_TkVuxLDzlAkFCXePrsL_rRpynFMqXPW3nYIdN4vaQMMd0vcRiKXFDTJFOwBEsHnqLQMKKJt_7onDFi_LdsF3v9ZobRkl9BoudPX7VtSvB8InmzatU3En9DHuhyBDO32A_x-PmJ23nNlsS9TNZobgD48j]

- AA Blocks. (2025). Safety Data Sheet for (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. AA Blocks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH4oXP1BeMsw_SRslPmE_B4iABrr4lcuPyIxMk7FYWe7geZ7LHPuwuviLskzSEzJ_Ybsgz-9AWhsXJjCLgp5tZoSKglaU7nmfV-0EUcQyd4aK_KgjUCC0hAW6HlqiiufjesjDlg0UOuwqeG7DXjxE=]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. PubChem. [https://vertexaisearch.cloud.google.

- Yoo, J. W., Seo, Y., Yoo, D., & Kim, Y. G. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses, 94, 358-371. [http://www.orgsyn.org/demo.aspx?prep=v94p0358]

- BOC Sciences. (n.d.). S-3,4-dimethoxy-phenylalanine. Retrieved from BOC Sciences Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG2dTdyFLZn6p5Bm5Sw_206nVEuaEXOqsKquLXlI2AmZiobnofKRp6GaUysL3EIOWC_FCtvyx6Rrz-XRCpEcxEGkscFQIW3yXQt97n315kcrxdaplao2Tk7fZDx3VhDuN2wDC0vA_9HqqX_bMc08Dk_-k6yTw5HUOgYif-fEt7P8yaZ02Bdvgu5gns]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761760, (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkltrV6Gm5wZpVw2AzgzXn6mL9StJ6tB8Y8-JJc23ZilNmcfryx_XTiFoN3cpWYu3YbOUh9oua1_eaihunkJadvFN3y1pC4WpX09jlbmWVuycB4ezazzlCQwwR5CjgjO5PNYiEKSys7OUfOx8=]

- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA594EYy-HF9xBW__cTY5oIu2v-FESgVmXK6cuo-rvjM0IBU8GV5__ExBWimzlPB-1tlSaTAfF54xcSa4Sxj5z6zaLJFFrV4vX_T9GvnOX5niRbvyaJPWhvD3RcMVs78P14wQc1vAFLMokzBjD4hi5zDnVOU-1If4=]

- Chem-Impex International. (n.d.). Boc-3,4-difluoro-D-phenylalanine. Retrieved from Chem-Impex Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGD63zIrgTmejfx2hOBHEVNBO5XckpT2pK_wIR4t1XXk1WZDaxSnYyMEV5s-kHGZWQqtda-jOAyZuN2eIrnjnDn8NTpuVkh5DsyWz_vdAM65z8BmHzYBXPxt4fIDK0L-1VdoU=]

- Acevedo, C. M., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1221–1226. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4677359/]

- Sigma-Aldrich. (n.d.). Boc-D-Phe-OH. Retrieved from Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnLHQE86msibXak7qEdO7mBYbzLsJYDuIzlGp0Z_IEY1nCLWOy5mB04fEQXsIm2qeHdomf9-OLlO1V6N4Ctm59k0Ru3j4tFrHlEpQtBaAl9O4KkenKgXA4qKyCfkhyHpNxZIdkBm33QNrKJen6x7GUP2dB]

- Uekama, K., et al. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3886506/]

- Kumar, N., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules, 25(21), 5098. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663737/]

- Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394. [https://pubmed.ncbi.nlm.nih.gov/21514824/]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Boc-D-3,4-dimethoxyphenylalanine | C16H23NO6 | CID 44784802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid (C16H23NO6) [pubchemlite.lcsb.uni.lu]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. aablocks.com [aablocks.com]

Boc-D-Phe(3,4-diOMe)-OH physical characteristics

An In-Depth Technical Guide to N-α-(tert-Butoxycarbonyl)-3,4-dimethoxy-D-phenylalanine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with the specialty amino acid derivative, Boc-D-Phe(3,4-diOMe)-OH . As a cornerstone in the synthesis of advanced peptides and peptidomimetics, a thorough understanding of this reagent's physical characteristics, structural nuances, and analytical validation is critical for its successful application. We will delve into the core attributes of this molecule, providing not only procedural steps but also the underlying scientific rationale to empower robust and reproducible research.

Core Physicochemical Characteristics

The foundational properties of Boc-D-Phe(3,4-diOMe)-OH dictate its behavior in solution, its reactivity, and its storage requirements. The tert-butoxycarbonyl (Boc) protecting group and the dimethoxy-substituted phenyl ring impart distinct characteristics compared to its parent amino acid, D-phenylalanine.

A summary of its key physical and chemical data is presented below.

| Property | Value |

| Chemical Name | N-(tert-Butoxycarbonyl)-3,4-dimethoxy-D-phenylalanine |

| Synonyms | Boc-D-3,4-dimethoxyphenylalanine |

| Molecular Formula | C₁₆H₂₃NO₆ |

| Molecular Weight | 325.36 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥97% (as determined by HPLC) |

| Solubility | Soluble in organic solvents such as methanol (MeOH), dimethylformamide (DMF), and dichloromethane (DCM). Limited solubility in water. |

| Storage Conditions | 2-8°C, desiccated, protected from light |

Structural Rationale and Application Context

The utility of Boc-D-Phe(3,4-diOMe)-OH in peptide synthesis is a direct consequence of its unique molecular architecture. Each component of the molecule is deliberately designed to fulfill a specific function during the synthetic workflow.

Figure 1: Functional components of the Boc-D-Phe(3,4-diOMe)-OH molecule.

-

Expertise & Experience: The choice of the Boc protecting group is deliberate. It is stable to the basic conditions often used for Fmoc-deprotection, making it orthogonal and ideal for segment condensation strategies in complex syntheses. Its removal is achieved under mild acidic conditions (e.g., trifluoroacetic acid, TFA), which are typically well-tolerated by growing peptide chains. The D-configuration of the alpha-carbon is a critical design element for creating peptides with enhanced resistance to proteolytic degradation by endogenous enzymes, thereby increasing their in-vivo half-life. The 3,4-dimethoxy substituents on the phenyl ring increase the electron density and steric bulk of the side chain. This modification can be used to probe receptor binding pockets, modulate lipophilicity, and potentially improve the pharmacokinetic profile of the final peptide.

Protocols for Analytical Validation

To ensure the identity, purity, and stability of Boc-D-Phe(3,4-diOMe)-OH, a suite of analytical techniques must be employed. The following protocols represent a self-validating system, where data from each method corroborates the others.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds and detecting any potential impurities, such as diastereomers or degradation products.

Experimental Protocol: Reverse-Phase HPLC

-

System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B (linear gradient)

-

25-27 min: 90% B

-

27-30 min: Re-equilibration at 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Causality Behind Choices: A C18 column is used for its excellent retention of moderately non-polar molecules like this one. The acetonitrile/water gradient effectively elutes the compound from the column while separating it from more polar (early eluting) or more non-polar (late eluting) impurities. TFA acts as an ion-pairing agent, sharpening the peak shape by minimizing tailing from the free carboxylate. Detection at 280 nm is chosen due to the strong UV absorbance of the substituted aromatic ring.

Figure 2: Standard workflow for purity validation via HPLC.

Structural Confirmation by NMR and Mass Spectrometry

While HPLC confirms purity, it does not definitively prove the chemical structure. For this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are required.

Trustworthiness through Self-Validation: The system is self-validating because the molecular weight determined by MS must correspond precisely to the structure elucidated by NMR.

A. ¹H NMR Spectroscopy

-

Objective: To confirm the presence and connectivity of all protons in the molecule.

-

Method: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Signals (illustrative, in CDCl₃):

-

~1.4 ppm (singlet, 9H): Protons of the tert-butyl group on the Boc protector.

-

~3.1-3.3 ppm (multiplet, 2H): Protons on the β-carbon of the side chain.

-

~3.8-3.9 ppm (two singlets, 6H total): Protons of the two distinct methoxy groups.

-

~4.5 ppm (multiplet, 1H): Proton on the α-carbon.

-

~5.1 ppm (doublet, 1H): The NH proton of the carbamate.

-

~6.7-6.9 ppm (multiplet, 3H): The three aromatic protons on the phenyl ring.

-

~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (may exchange or be very broad).

-

B. Mass Spectrometry

-

Objective: To confirm the exact molecular weight of the compound.

-

Method: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Sample Preparation: Infuse a dilute solution of the compound in methanol.

-

Expected Results:

-

Positive Mode [M+Na]⁺: Calculated m/z = 348.1469; Observed m/z should be within 5 ppm.

-

Negative Mode [M-H]⁻: Calculated m/z = 324.1503; Observed m/z should be within 5 ppm.

-

References

- Note: As Boc-D-Phe(3,4-diOMe)-OH is a specialty chemical, comprehensive peer-reviewed papers are scarce. The primary authoritative sources are technical data sheets from reputable chemical suppliers who perform the analyses described above.

A Comprehensive Spectroscopic and Structural Elucidation of Boc-3,4-dimethoxy-D-phenylalanine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for N-tert-butoxycarbonyl-3,4-dimethoxy-D-phenylalanine (Boc-3,4-dimethoxy-D-phenylalanine). As a crucial building block in peptide synthesis and drug discovery, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

This compound (C₁₆H₂₃NO₆, Molecular Weight: 325.36 g/mol ) is a derivative of the non-proteinogenic amino acid D-phenylalanine.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for controlled, stepwise peptide synthesis.[2] Furthermore, the 3,4-dimethoxy substitution on the phenyl ring can modulate the pharmacological properties of peptides, influencing their binding affinities and bioavailability.[3]

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with standardized atom numbering for unambiguous NMR signal assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the chemical environment of each proton in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methoxy, alpha-proton, beta-protons, and the Boc protecting group protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~6.8 | d | ~8.0 | 1 | Ar-H |

| ~6.7 | dd | ~8.0, 2.0 | 1 | Ar-H |

| ~6.6 | d | ~2.0 | 1 | Ar-H |

| ~5.1 | d | ~8.0 | 1 | NH (carbamate) |

| ~4.5 | m | - | 1 | Hα (C2-H) |

| ~3.8 | s | - | 6 | 2 x OCH₃ |

| ~3.1 | dd | ~14.0, 5.0 | 1 | Hβ (C3-H) |

| ~2.9 | dd | ~14.0, 9.0 | 1 | Hβ' (C3-H) |

| ~1.4 | s | - | 9 | C(CH₃)₃ (Boc) |

Causality Behind Experimental Observations:

-

The aromatic protons appear as distinct signals due to the substitution pattern on the phenyl ring, breaking its symmetry.

-

The two methoxy groups are expected to be chemically equivalent, thus appearing as a single sharp singlet integrating to six protons.

-

The alpha-proton (Hα) is coupled to the adjacent beta-protons and the NH proton, often resulting in a multiplet.

-

The beta-protons (Hβ and Hβ') are diastereotopic and exhibit a geminal coupling to each other and vicinal coupling to the alpha-proton, resulting in a pair of doublets of doublets.

-

The nine protons of the tert-butyl group of the Boc protector are chemically equivalent and appear as a sharp singlet, a characteristic signature of this group.[4]

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid, C1) |

| ~155 | C=O (Carbamate, C10) |

| ~149 | Ar-C (C7, C8) |

| ~128 | Ar-C (C4) |

| ~121 | Ar-C (C6) |

| ~112 | Ar-C (C5, C9) |

| ~80 | C(CH₃)₃ (Boc, C11) |

| ~56 | OCH₃ (C14, C15) |

| ~55 | Cα (C2) |

| ~38 | Cβ (C3) |

| ~28 | C(CH₃)₃ (Boc, C12, C13) |

Causality Behind Experimental Observations:

-

The carbonyl carbons of the carboxylic acid and the carbamate are the most deshielded, appearing at the lowest field.[5]

-

The aromatic carbons attached to the electron-donating methoxy groups are shielded compared to the other aromatic carbons.

-

The quaternary carbon of the Boc group appears around 80 ppm, while the three equivalent methyl carbons are observed at approximately 28 ppm, which is highly characteristic.[5]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation and Data Acquisition:

-

The spectra should be recorded on a 300 MHz or higher field NMR spectrometer.[6]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. The solvent peak is typically used for calibration (e.g., CDCl₃ at 77.16 ppm).[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium | N-H stretch (Carbamate) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| ~1510 | Strong | N-H bend (Amide II) |

| ~1250, ~1030 | Strong | C-O stretch (Ethers, Esters) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic Ring) |

Causality Behind Experimental Observations:

-

The broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group of the carboxylic acid.

-

The two distinct, strong carbonyl (C=O) stretching bands confirm the presence of both the carboxylic acid and the carbamate functional groups.[7]

-

The strong C-O stretching bands are indicative of the ether linkages of the methoxy groups and the ester-like carbamate.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure.

-

-

Instrumentation and Data Acquisition:

-

Use an FTIR spectrometer to record the spectrum.

-

Record a background spectrum of the clean ATR crystal before measuring the sample.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[6] The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

| m/z | Ion | Description |

| 326.1598 | [M+H]⁺ | Protonated molecular ion |

| 348.1418 | [M+Na]⁺ | Sodiated molecular ion |

| 270.1179 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |

| 226.0866 | [M-Boc+H]⁺ | Loss of the entire Boc group |

Causality Behind Experimental Observations:

-

In positive ion mode electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺ and a sodiated adduct [M+Na]⁺.

-

A characteristic fragmentation pattern for Boc-protected amino acids is the loss of the Boc group, either as isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[8] This fragmentation is a key diagnostic feature.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution for analysis.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample solution into the ion source of the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).

-

For positive ion mode, the instrument is calibrated and set to detect protonated molecules ([M+H]⁺).

-

The mass-to-charge ratio (m/z) is measured with high accuracy to determine the elemental formula.[6]

-

Integrated Spectroscopic Analysis Workflow

The synergy between NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound.

Caption: Workflow for the integrated spectroscopic analysis of this compound.

This integrated approach ensures the highest level of confidence in the identity and purity of the compound. The functional groups identified by IR spectroscopy must be consistent with the carbon-hydrogen framework determined by NMR, and the entire structure must be validated by the molecular weight and formula obtained from mass spectrometry. This self-validating system is crucial for ensuring the quality of starting materials in research and development.

References

-

Fritz Haber Institute. (2005). Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-L-phenylalanine methyl ester. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2013). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Retrieved from [Link]

-